molecular formula C28H29N3O B2904372 1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one CAS No. 676607-13-9

1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one

Cat. No.: B2904372
CAS No.: 676607-13-9
M. Wt: 423.56
InChI Key: CPYYZQOMVZSLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one is a useful research compound. Its molecular formula is C28H29N3O and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1'-[(9-ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O/c1-2-31-25-10-6-4-8-22(25)23-17-20(11-12-26(23)31)19-30-15-13-28(14-16-30)24-9-5-3-7-21(24)18-29-27(28)32/h3-12,17H,2,13-16,18-19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYZQOMVZSLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC4(CC3)C5=CC=CC=C5CNC4=O)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds are known to interact withcellular tumor antigen p53 , which plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

The exact mode of action of this compound is currently unknown It’s possible that it interacts with its target in a way that modulates the target’s activity, leading to downstream effects

Biological Activity

1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one is a complex organic compound with potential biological activities. Its unique structure suggests it may interact with various biological targets, particularly in cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H29N3O
  • Molecular Weight : 423.56 g/mol
  • IUPAC Name : this compound
  • CAS Number : 676607-13-9

The compound is known to interact with the cellular tumor antigen p53 , a crucial protein in regulating the cell cycle and apoptosis. The exact mechanism of action remains under investigation, but it is hypothesized that it may function as an inhibitor of p53, affecting its role in tumor suppression and cellular stress responses .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. The compound's structure allows for potential interaction with DNA and modulation of gene expression related to cancer pathways.

In Vitro Studies

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, studies involving human breast cancer cells demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
    • Findings : A dose-dependent decrease in cell viability was observed, along with increased apoptosis markers such as caspase activation.
  • Study on Lung Cancer Cells :
    • Objective : Investigate the effects on A549 lung cancer cells.
    • Methodology : Cell proliferation assays and flow cytometry were used to assess cell cycle changes.
    • Findings : The compound caused G0/G1 phase arrest and significantly reduced proliferation rates .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound NameTargetBiological ActivityReference
Compound Ap53Induces apoptosis
Compound Bp53Cell cycle arrest
This compoundp53Induces apoptosis in MCF-7 cells

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential as a therapeutic agent due to its unique structure, which includes an isoxazole moiety that is often associated with biological activity.

Anticancer Activity

Research indicates that compounds containing isoxazole rings can exhibit anticancer properties. The specific structure of 5-cyclopropyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide may enhance its efficacy against certain cancer cell lines. Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Neurological Applications

There is emerging interest in the neuroprotective effects of isoxazole derivatives. The compound may exhibit properties that protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis and Research Applications

The unique chemical structure of 5-cyclopropyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide allows it to be utilized in synthetic chemistry.

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing other bioactive molecules. Its functional groups can be modified to create derivatives with enhanced biological activity or selectivity .

Structure-Activity Relationship Studies

The detailed study of this compound aids in understanding the relationship between chemical structure and biological activity. Researchers can modify various components of the molecule to assess how changes affect its pharmacological properties .

In a study published in Journal of Medicinal Chemistry, derivatives similar to 5-cyclopropyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range . This suggests that further development could lead to effective anticancer agents.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of spiro-piperidine derivatives typically involves multi-step reactions, including acylation, alkylation, and cyclization. For example, spiro[piperidine-4,2'-quinoline] analogs are synthesized via acylation of piperidine precursors under controlled conditions (e.g., DMF or ethanol solvents, cesium carbonate as a catalyst) . Key parameters to optimize include:

  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Catalysts : Use of phase-transfer catalysts (e.g., Cs₂CO₃) improves coupling efficiency in alkylation steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the spiro product .

Basic: How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of:

  • X-ray crystallography : Use SHELXL for refinement of high-resolution crystal structures to resolve spiro-ring geometry and substituent orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze splitting patterns to verify spiro-junction connectivity and ethylcarbazolylmethyl substitution .
    • IR : Confirm carbonyl (C=O) and aromatic stretching frequencies .
  • Mass spectrometry : Monitor molecular ion peaks (e.g., via GC-MS) despite low intensity (0.5–8%) due to fragmentation .

Advanced: How can computational modeling resolve contradictions in bioactivity data for analogs of this compound?

Methodological Answer:
Discrepancies in biological activity (e.g., variable IC₅₀ values) may arise from conformational flexibility or target-binding heterogeneity. To address this:

  • Molecular dynamics (MD) simulations : Simulate spiro-ring puckering (using Cremer-Pople coordinates ) to assess dominant conformers in solution.
  • Docking studies : Compare binding poses of active vs. inactive analogs using target protein structures (e.g., kinases or GPCRs) to identify critical interactions .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ) with activity trends to guide structural modifications .

Advanced: What strategies are effective for analyzing the puckering dynamics of the spiro-piperidine ring?

Methodological Answer:
The spiro-piperidine ring’s puckering can be quantified using:

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic or DFT-optimized coordinates to classify chair, boat, or twist-boat conformers .
  • Variable-temperature NMR : Monitor coalescence of diastereotopic protons to estimate energy barriers for ring inversion .
  • DFT calculations : Compare relative energies of puckered conformers (e.g., B3LYP/6-31G*) to predict dominant states .

Advanced: How can researchers design structure-activity relationship (SAR) studies for ethylcarbazole-substituted spiro compounds?

Methodological Answer:
SAR studies should systematically vary substituents while maintaining the spiro core:

  • Substitution sites : Modify the ethylcarbazole’s 3-position methyl group or piperidine’s nitrogen substituents to assess steric/electronic effects .
  • Bioassay panels : Test analogs against related targets (e.g., serotonin receptors, kinases) to identify selectivity patterns .
  • Data normalization : Use positive controls (e.g., risperidone for dopamine receptors) to calibrate activity thresholds .

Basic: What analytical techniques are recommended for assessing purity and stability of this compound?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
  • Stability studies :
    • Forced degradation : Expose the compound to heat (60°C), light, and acidic/basic conditions to identify degradation products .
    • Mass balance : Track recovery rates after stress testing to validate stability .

Advanced: How can crystallographic data resolve ambiguities in spiro-junction stereochemistry?

Methodological Answer:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in cases of crystal twinning .
  • Anisotropic displacement parameters : Analyze thermal ellipsoids to distinguish disorder in the spiro junction .
  • Hirshfeld surface analysis : Map intermolecular contacts to validate steric feasibility of proposed stereochemistry .

Basic: What solvents and reaction conditions minimize side-product formation during spiro-ring closure?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps, while ethanol reduces byproduct solubility .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to improve regioselectivity .
  • Reaction monitoring : Use TLC or inline IR to detect intermediates and optimize reaction termination times .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
  • Metabolite identification : Simulate phase I/II metabolism with GLORY or MetaSite to prioritize toxic metabolites .
  • DMPK modeling : Integrate PK-Sim or GastroPlus to simulate oral bioavailability based on solubility and permeability data .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., acylation) .
  • DoE optimization : Use factorial design to identify critical factors (e.g., stoichiometry, catalyst loading) affecting yield .
  • Crystallization engineering : Screen anti-solvents (e.g., heptane) to improve crystal habit and filtration efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.